Prinoxodan Prinoxodan
Brand Name: Vulcanchem
CAS No.: 111786-07-3
VCID: VC20831634
InChI: InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)
SMILES: CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O
Molecular Formula: C13H14N4O2
Molecular Weight: 258.28 g/mol

Prinoxodan

CAS No.: 111786-07-3

Cat. No.: VC20831634

Molecular Formula: C13H14N4O2

Molecular Weight: 258.28 g/mol

* For research use only. Not for human or veterinary use.

Prinoxodan - 111786-07-3

Specification

CAS No. 111786-07-3
Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
IUPAC Name 3-methyl-6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-1,4-dihydroquinazolin-2-one
Standard InChI InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)
Standard InChI Key SUCNEHPNQBBVHQ-UHFFFAOYSA-N
SMILES CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O
Canonical SMILES CN1CC2=C(C=CC(=C2)C3=NNC(=O)CC3)NC1=O

Introduction

Chemical Structure and Properties

Molecular Structure

Prinoxodan is chemically identified as 3-methyl-6-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-3,4-dihydroquinazolin-2(1H)-one . This compound features a quinazolinone scaffold linked to a tetrahydropyridazinone moiety, creating a complex heterocyclic structure. The molecular formula of Prinoxodan is C13H14N4O2, with a corresponding molecular weight of 258.28 daltons . Structurally, it is an achiral molecule with no defined stereocenters .

The SMILES notation for Prinoxodan is:
CN1CC2=C(NC1=O)C=CC(=C2)C3=NNC(=O)CC3

The InChI identifier is:
InChI=1S/C13H14N4O2/c1-17-7-9-6-8(2-3-10(9)14-13(17)19)11-4-5-12(18)16-15-11/h2-3,6H,4-5,7H2,1H3,(H,14,19)(H,16,18)

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Prinoxodan

PropertyValue
CAS Number111786-07-3
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Physical StateSolid
ColorWhite to yellow
Melting Point>250°C
Density1.47±0.1 g/cm³ (Predicted)
SolubilitySoluble in DMSO
pKa13.58±0.40 (Predicted)
FDA UNIIW4VMH2E80M
Recommended Storage-20°C

The data presented in Table 1 highlights the key physical and chemical characteristics of Prinoxodan . The compound exhibits a high melting point exceeding 250°C, suggesting considerable thermal stability. Its solubility in dimethyl sulfoxide (DMSO) but likely limited solubility in water (based on its structure) affects its pharmaceutical formulation and bioavailability considerations.

Pharmacological Classification and Mechanism of Action

Pharmacological Classification

Prinoxodan has been identified as a selective serotonin reuptake inhibitor (SSRI) . This classification suggests that the compound interacts with serotonin transporters in the central nervous system, potentially modulating serotonin levels in the brain and influencing mood and emotional regulation. This mechanism is commonly associated with antidepressant effects, though the compound has been more extensively studied for its cardiovascular applications.

Additionally, Prinoxodan is categorized as a benzodiazinone derivative, which contributes to its chemical behavior and biological interactions . This structural class has been associated with various pharmacological activities, including cardiovascular effects.

Mechanism of Action

The primary mechanism of action of Prinoxodan appears to be related to its inotropic properties. Inotropic agents affect the force or energy of muscular contractions, particularly cardiac muscle. Research indicates that when administered intravenously to anesthetized dogs, Prinoxodan increased contractile force while simultaneously decreasing arterial pressure and total peripheral resistance (TPR) in a dose-related manner . This dual action profile—enhancing cardiac contractility while reducing vascular resistance—makes it an interesting candidate for cardiovascular therapy.

Therapeutic Applications and Research Findings

Cardiovascular Applications

The primary therapeutic interest in Prinoxodan has centered on its potential as an inotropic agent for treating congestive heart failure . The compound's ability to increase cardiac contractility while reducing peripheral resistance represents a beneficial hemodynamic profile for heart failure management, where enhancing cardiac output while reducing afterload is often desirable.

Experimental studies have demonstrated promising cardiovascular effects:

  • Intravenous administration to anesthetized dogs showed dose-dependent increases in contractile force

  • Concurrent reductions in arterial pressure and total peripheral resistance were observed

  • A single oral dose administered to conscious chronically instrumented dogs produced "marked and sustained" effects, suggesting good bioavailability and duration of action

Product SpecificationPurityPrice Range (€)Estimated Delivery
Prinoxodan (REF: 3D-LEA78607)Min. 95%1,197.00 - 18,183.00June 03, 2025
Prinoxodan (REF: TM-T12720)98%1,444.00 - 2,375.00Not specified

As shown in Table 2, the compound is available at different purity grades with corresponding price variations . The significant price range likely reflects differences in quantity, purity specifications, and supplier quality assurance standards.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator